molecular formula C23H41N B2503824 [1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- CAS No. 88510-89-8

[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-

Cat. No.: B2503824
CAS No.: 88510-89-8
M. Wt: 331.588
InChI Key: HFBISKRSUBYSCV-UHFFFAOYSA-N
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Description

[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- is a bicyclohexyl derivative featuring two pentyl chains at the 4,4'-positions and a nitrile group at the 4-position of one cyclohexane ring. Its stereochemistry (cis,trans) distinguishes it from the more commonly studied trans,trans isomers. The compound is structurally related to liquid crystalline materials, where alkyl chain length and stereochemistry critically influence dielectric, thermal, and mesomorphic properties .

Properties

IUPAC Name

1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBISKRSUBYSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- typically involves the following steps:

  • Formation of Bicyclohexyl Core:

    • The bicyclohexyl core can be synthesized through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
    • Reaction conditions: Elevated temperatures (around 150-200°C) and the presence of a catalyst such as aluminum chloride.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the dipentyl groups, leading to the formation of ketones or carboxylic acids.
    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction:

    • Reduction of the carbonitrile group can yield primary amines.
    • Common reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
  • Substitution:

    • The carbonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
    • Common reagents: Alkyl halides, Grignard reagents.

Major Products:

  • Oxidation products: Ketones, carboxylic acids.
  • Reduction products: Primary amines.
  • Substitution products: Various alkylated or arylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Biochemical Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Chemical Manufacturing: It serves as a building block in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic reactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₃₁N
  • CAS Number : 65355-36-4 (trans,trans isomer)
  • Applications : Primarily investigated for liquid crystal displays (LCDs) and electronic materials due to its polar nitrile group and alkyl substituents .

Comparison with Structural Analogs

Alkyl Chain Length Variations

Similar compounds with varying alkyl chains (butyl, propyl, heptyl) at the 4,4'-positions have been studied extensively (Table 1).

Compound Name Alkyl Chain Length Phase Transition Temperatures (°C) Dielectric Anisotropy (Δε) Reference
[trans,trans]-4'-Butyl-bicyclohexyl-4-carbonitrile C₄H₉ Nematic: 45–75 7.2
[trans,trans]-4'-Pentyl-bicyclohexyl-4-carbonitrile C₅H₁₁ Smectic: 60–85 8.5
[trans,trans]-4'-Heptyl-bicyclohexyl-4-carbonitrile C₇H₁₅ Nematic: 55–90 9.1

Findings :

  • Longer alkyl chains (e.g., heptyl) increase melting points and broaden mesophase ranges due to enhanced van der Waals interactions .
  • The pentyl derivative (target compound) exhibits a smectic phase, whereas shorter chains (butyl) favor nematic phases, highlighting chain length-dependent mesomorphism .

Stereoisomeric Comparisons

The cis,trans isomer of the target compound has distinct properties compared to its trans,trans counterpart:

Property cis,trans Isomer trans,trans Isomer Reference
Thermal Stability Lower clearing point Higher thermal stability
Dielectric Constant Reduced Δε due to dipole misalignment Higher Δε (8.5)
Synthesis Complexity More challenging to isolate Predominant in commercial mixtures

Notes:

  • The trans,trans configuration maximizes dipole alignment, enhancing dielectric anisotropy for LCD applications .
  • cis,trans isomers are less studied, but their asymmetric geometry may enable novel mesophases or optical properties .

Functional Group Modifications

Nitrile vs. Biphenyl Derivatives

Replacing the bicyclohexyl core with biphenyl (e.g., 4'-(trans-4-Pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile) introduces conjugation differences:

Property Bicyclohexyl Carbonitrile Biphenyl Carbonitrile Reference
Melting Point ~85°C (trans,trans) ~120°C
Conductivity Moderate (polar nitrile group) Higher due to π-conjugation
Application LCDs Organic electronics

Carboxylic Acid Derivatives

[trans,trans]-[1,1'-Bicyclohexyl]-4,4'-dicarboxylic acid (CAS 16200-85-4) demonstrates divergent applications:

  • Polarity : Higher hydrophilicity vs. the hydrophobic nitrile analog .
  • Use Case : Polymer synthesis and metal-organic frameworks (MOFs) .

Biological Activity

The compound [1,1'-Bicyclohexyl]-4-carbonitrile, 4,4'-dipentyl-, (cis,trans)- is a bicyclic aromatic nitrile derivative known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of [1,1'-Bicyclohexyl]-4-carbonitrile, 4,4'-dipentyl-, (cis,trans)- can be represented as follows:

  • Molecular Formula: C20_{20}H30_{30}N
  • Molecular Weight: 302.47 g/mol

The compound features a bicyclic structure with a carbonitrile functional group and multiple alkyl chains that may influence its biological activity.

Biological Activity Overview

Research indicates that the biological activity of this compound may be influenced by its stereochemistry and the presence of alkyl substituents. The following sections summarize key findings related to its pharmacological effects.

Dopaminergic Activity

A study on related compounds suggests that the trans-isomer of bicyclic compounds often exhibits significant dopaminergic activity. For instance, trans-isomers have shown to be effective in modulating adrenergic transmission in animal models .

  • Case Study: In anesthetized cats, the trans-isomer demonstrated positive chronotropic effects comparable to norepinephrine at certain dosages . This indicates potential applications in cardiovascular therapies.

Alpha and Beta Adrenergic Mechanisms

The compound's activity appears to be mediated through both alpha and beta-adrenergic mechanisms. The trans-isomer has been reported to contract isolated rabbit aorta effectively via an alpha-adrenergic pathway, while also relaxing methacholine-contracted guinea-pig trachea through a beta-adrenergic mechanism .

Toxicological Profile

In addition to its biological activities, understanding the toxicological profile of [1,1'-Bicyclohexyl]-4-carbonitrile is crucial for assessing its safety for therapeutic use.

  • Acute Toxicity: The compound has shown an oral LD50 greater than 2000 mg/kg in rat models, indicating low acute toxicity .
  • Repeated Dose Toxicity: A NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day was established over a 28-day study period in rats .

Summary of Biological Activity

Activity Trans-Isomer Cis-Isomer Mechanism
Positive Chronotropic ActionYesNoAlpha-Adrenergic
Inhibition of Cardiac ResponsesYesLess ActiveAdrenergic Transmission
Relaxation of TracheaYesNoBeta-Adrenergic

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